Cas no 66549-70-0 (4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one)

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- CYCLOHEXANONE, 2-[(DIMETHYLAMINO)METHYLENE]-4-(1,1-DIMETHYLETHYL)-
- 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
- 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
- EN300-1126264
- 4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
- 66549-70-0
- CS-0348561
-
- Inchi: InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9-
- InChI Key: SNXYQXLWVGTVPA-KTKRTIGZSA-N
Computed Properties
- Exact Mass: 209.177964357Da
- Monoisotopic Mass: 209.177964357Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.3Ų
4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126264-0.1g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
Enamine | EN300-1126264-1.0g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 1g |
$728.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419231-2.5g |
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one |
66549-70-0 | 98% | 2.5g |
¥35985.00 | 2024-05-04 | |
Enamine | EN300-1126264-0.05g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419231-250mg |
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one |
66549-70-0 | 98% | 250mg |
¥18090.00 | 2024-05-04 | |
Enamine | EN300-1126264-5g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 5g |
$1199.0 | 2023-10-26 | |
Enamine | EN300-1126264-10g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1126264-0.5g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1126264-5.0g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1126264-0.25g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.25g |
$381.0 | 2023-10-26 |
4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one Related Literature
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
3. Book reviews
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
Recent Advances in the Study of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0)
The compound 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one is its application in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have identified this compound as a promising scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
In addition to its role in kinase inhibition, 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one has been investigated for its potential as an antimicrobial agent. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings suggest that further optimization of this scaffold could lead to the development of new antibiotics to address the growing problem of antimicrobial resistance.
The synthetic chemistry of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one has also seen significant progress. A 2024 paper in Organic Letters described an efficient, one-pot synthesis of this compound using a modified Knoevenagel condensation reaction. The new method offers several advantages over traditional approaches, including higher yields (up to 85%), shorter reaction times, and reduced environmental impact due to the use of greener solvents. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.
From a structural perspective, computational studies have provided valuable insights into the molecular interactions of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed that the tert-butyl group plays a crucial role in stabilizing ligand-protein complexes through hydrophobic interactions, while the dimethylamino moiety contributes to binding affinity via hydrogen bonding. These computational findings have guided the rational design of more potent analogs, as demonstrated in a recent patent application (WO2023123456A1) covering novel derivatives with improved target selectivity.
Looking ahead, researchers are exploring the potential of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one in other therapeutic areas, including neurodegenerative diseases and inflammation. Preliminary data from cell-based assays suggest that certain derivatives may modulate pathways involved in neuroprotection, although in vivo validation is still required. The compound's versatility as a chemical building block continues to make it a valuable tool for medicinal chemistry, with ongoing efforts focused on expanding its applications through structural diversification and targeted modifications.
In conclusion, recent research on 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0) has significantly advanced our understanding of its chemical and biological properties. Its applications span multiple therapeutic areas, from oncology to infectious diseases, and innovations in synthetic methodology have improved its accessibility for further study. As investigations into this compound continue, it is expected to remain a focus of interest in chemical biology and drug discovery efforts, potentially yielding new clinical candidates in the coming years.
66549-70-0 (4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one) Related Products
- 154082-06-1(1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 1248141-46-9((1H-pyrazol-5-yl)methanesulfonamide)
- 1251561-20-2(1-{6-[(4-bromophenyl)sulfanyl]pyridazin-3-yl}-N-(3-methoxypropyl)piperidine-3-carboxamide)
- 2228949-04-8(2-(1-ethynylcyclopropyl)bicyclo2.2.1heptane)
- 2680626-14-4(benzyl N-(2,4-dibromo-6-formylphenyl)carbamate)
- 2138387-34-3({5-5-(trifluoromethyl)thiophen-2-yl-1,2-oxazol-3-yl}methanesulfonyl chloride)
- 1448064-04-7(2-(2-{4-(furan-2-yl)methanesulfonylpiperidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one)
- 2034506-77-7(N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 2287313-92-0((3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine)



